molecular formula C12H16N2O2S B11769440 N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B11769440
M. Wt: 252.33 g/mol
InChI Key: YBKQHVPYWOWZNQ-UHFFFAOYSA-N
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Description

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a piperidine ring, a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide typically involves the condensation of thiophene-2-carbonyl chloride with N-methylpiperidine-4-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive.

    Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic.

    Timepidium Bromide: Contains a thiophene ring and is used as an antispasmodic.

Uniqueness

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of both a thiophene ring and a piperidine ring, which allows it to interact with a wide range of molecular targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H16N2O2S/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15)

InChI Key

YBKQHVPYWOWZNQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2

Origin of Product

United States

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